N-(2-Chlorobenzylidene)-4-fluoroaniline
Overview
Description
N-(2-Chlorobenzylidene)-4-fluoroaniline is a Schiff base compound, characterized by the presence of a C=N double bond. Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds. This particular compound is derived from the reaction between 2-chlorobenzaldehyde and 4-fluoroaniline. Schiff bases are known for their wide range of applications in various fields, including coordination chemistry, medicinal chemistry, and materials science.
Scientific Research Applications
N-(2-Chlorobenzylidene)-4-fluoroaniline has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its biological activity, including antimicrobial and anticancer properties.
Medicine: Potential use in drug design and development due to its ability to interact with biological targets.
Industry: Utilized in the synthesis of advanced materials, including polymers and dyes.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(2-Chlorobenzylidene)-4-fluoroaniline can be synthesized through a condensation reaction between 2-chlorobenzaldehyde and 4-fluoroaniline. The reaction typically occurs in a solvent such as ethanol or methanol, under reflux conditions. The mixture is heated and stirred for several hours to ensure complete reaction. The product is then isolated by filtration and purified through recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors can also enhance the efficiency of the process by providing better control over reaction parameters such as temperature and mixing.
Chemical Reactions Analysis
Types of Reactions
N-(2-Chlorobenzylidene)-4-fluoroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the C=N double bond to a single bond, forming amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the original compound.
Reduction: Corresponding amines.
Substitution: Substituted derivatives where chlorine or fluorine atoms are replaced.
Mechanism of Action
The mechanism of action of N-(2-Chlorobenzylidene)-4-fluoroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form coordination complexes with metal ions, which can then interact with biological molecules. The C=N double bond in the Schiff base structure is crucial for its reactivity and ability to form stable complexes.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Chlorobenzylidene)-4-bromoaniline
- N-(2-Chlorobenzylidene)-4-methoxyaniline
- N-(2-Chlorobenzylidene)-4-nitroaniline
Uniqueness
N-(2-Chlorobenzylidene)-4-fluoroaniline is unique due to the presence of both chlorine and fluorine atoms, which impart distinct electronic and steric properties. These properties can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
1-(2-chlorophenyl)-N-(4-fluorophenyl)methanimine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClFN/c14-13-4-2-1-3-10(13)9-16-12-7-5-11(15)6-8-12/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATANUIRVTSYJNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NC2=CC=C(C=C2)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40584576 | |
Record name | (E)-1-(2-Chlorophenyl)-N-(4-fluorophenyl)methanimine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40584576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75020-01-8 | |
Record name | (E)-1-(2-Chlorophenyl)-N-(4-fluorophenyl)methanimine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40584576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(2-Chlorobenzylidene)-4-fluoroaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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